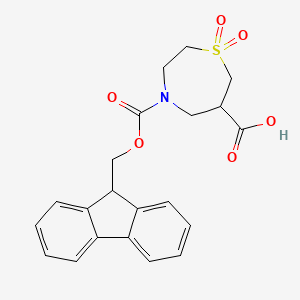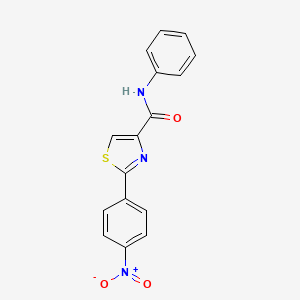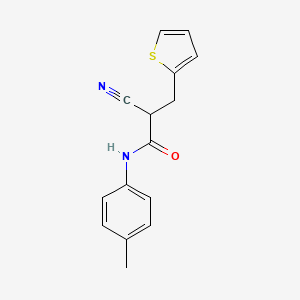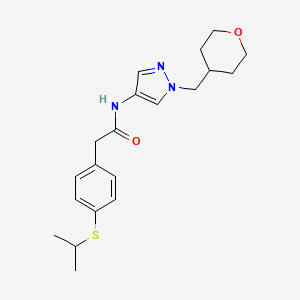![molecular formula C20H15FN4O3S B2986979 methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate CAS No. 1116030-23-9](/img/structure/B2986979.png)
methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate” is a chemical compound with potential biological activity . It’s part of a broader class of compounds known as indole derivatives, which have been found in many important synthetic drug molecules . These compounds are known for their diverse biological activities and have been the subject of extensive research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a compound with a similar structure, has been developed . The synthesis involved the use of acetonitrile, and the resulting compound was crystallized for further analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied both theoretically and experimentally . For example, the aforementioned 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was found to exist in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, similar compounds have been studied for their reactivity . For instance, certain indole derivatives have shown inhibitory activity against various kinases .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds offer a foundation for understanding the chemical behavior and properties of such complex molecules. For instance, the synthesis of pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones involves reagents like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing the intricacies of synthesizing heterocyclic compounds (Selič, Stanovnik, & Grdadolnik, 1997). The structural determination through methods such as X-ray crystallography plays a crucial role in confirming the molecular geometry and the presence of specific functional groups, as demonstrated in the study of novel hepatitis B inhibitors (Ivashchenko et al., 2019).
Biological Activity
The biological activities of pyrimido[5,4-b]indole derivatives and similar compounds are a significant area of research. These molecules have been explored for their potential as anticancer and antiviral agents. For example, the development and biological evaluation of histone deacetylase inhibitors demonstrate the therapeutic potential of such compounds in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008). Furthermore, the investigation of compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one highlights their role as new inhibitors of hepatitis B, showcasing the versatility of these molecules in targeting different diseases (Ivashchenko et al., 2019).
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activity, potential applications, and synthesis methods. Given the interest in indole derivatives for their diverse biological activities , this compound could be a promising area for future research.
Mécanisme D'action
Target of Action
The compound, also known as methyl 4-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that indole derivatives can affect a wide range of biochemical pathways
Result of Action
The result of a compound’s action is the molecular and cellular effects it produces. For indole derivatives, these effects can include a wide range of biological activities, as mentioned above
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other indole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be diverse, ranging from binding interactions to modulation of activity.
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence cell function in various ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
methyl 4-[[2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-20(27)11-2-5-13(6-3-11)24-16(26)9-29-19-18-17(22-10-23-19)14-8-12(21)4-7-15(14)25-18/h2-8,10,25H,9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISYWVHADLVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)


![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)
![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)
![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)


![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)

![N-(4-bromo-3-methylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2986914.png)
![4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2986915.png)
![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)
